D-Xylonic Acid Calcium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained through centrifugal filtration, followed by crushing and drying of the filter cake .

Industrial Production Methods

In industrial settings, the production of calcium gluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure uniform and stable crystallization, which helps in improving the yield and efficiency of the production process .

化学反応の分析

Types of Reactions

Calcium gluconate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid.

Reduction: It can be reduced to form glucose.

Substitution: It can participate in substitution reactions where the calcium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different gluconate salts.

Major Products

Oxidation: Gluconic acid.

Reduction: Glucose.

Substitution: Various metal gluconates, depending on the substituting cation.

科学的研究の応用

Organic Synthesis

D-Xylonic acid calcium salt serves as a precursor in the synthesis of various organic compounds, including chelating agents and complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic chemistry.

Metabolic Studies

In biological research, this compound is utilized to investigate metabolic pathways involving D-xylose and its derivatives. For instance, engineered strains of Pseudomonas putida have been developed to metabolize D-xylose effectively, demonstrating the compound's role in microbial metabolism .

Biochemical Mechanisms

The mechanism of action involves this compound acting as a calcium ion donor, which is crucial for various biochemical processes. Its interaction with molecular targets related to calcium signaling underscores its importance in metabolic research.

Calcium Supplementation

Research indicates that this compound may have potential as a calcium supplement due to its bioavailability and ability to release calcium ions in physiological environments. This application is particularly relevant for individuals with calcium deficiencies or related disorders.

Treatment of Calcium-Related Disorders

The compound is being explored for its therapeutic potential in treating conditions associated with calcium metabolism, such as osteoporosis. Its role in enhancing calcium absorption could provide benefits in clinical settings.

Biodegradable Polymers

This compound is used in the production of biodegradable polymers, contributing to environmentally friendly material development. Its properties make it suitable for applications where sustainability is a priority .

Food Industry

In the food industry, this compound can be utilized as an additive or preservative due to its chelating properties, which can enhance food stability and shelf life.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Precursor for chelating agents | Versatile building block |

| Metabolic Studies | Investigate D-xylose metabolism | Insights into microbial growth |

| Medical | Calcium supplementation | Potential treatment for deficiencies |

| Industrial | Production of biodegradable polymers | Supports sustainable practices |

| Food Industry | Additive or preservative | Improves food stability |

Case Study 1: Microbial Metabolism of D-Xylose

In an experiment conducted with Pseudomonas putida, researchers demonstrated that the strain could utilize D-xylose as a sole carbon source when engineered with specific metabolic pathways. This study highlighted the efficiency of D-xylonic acid production from D-xylose and its implications for biofuel production .

Case Study 2: Calcium Supplementation Trials

Clinical trials assessing the efficacy of this compound as a dietary supplement showed promising results in improving bone density among participants with low dietary calcium intake. These findings suggest that this compound could be beneficial in managing osteoporosis.

作用機序

Calcium gluconate exerts its effects by providing calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in nerve transmission, muscle contraction, and blood coagulation. In cases of hypocalcemia, calcium gluconate helps restore normal calcium levels in the blood, thereby preventing symptoms such as muscle spasms and cardiac arrhythmias .

類似化合物との比較

Similar Compounds

Calcium lactate: Another calcium salt used to treat calcium deficiencies.

Calcium carbonate: Commonly used as a dietary supplement and antacid.

Calcium citrate: Often used in dietary supplements for better absorption.

Uniqueness

Calcium gluconate is unique due to its high solubility in water, making it suitable for intravenous administration. It is also less irritating to tissues compared to other calcium salts, making it a preferred choice for treating acute hypocalcemia and other conditions requiring rapid calcium supplementation .

特性

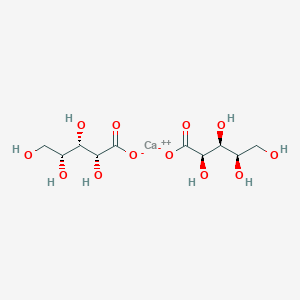

分子式 |

C10H18CaO12 |

|---|---|

分子量 |

370.32 g/mol |

IUPAC名 |

calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1 |

InChIキー |

XAHGBSMZOUCKFJ-GUHQSNPFSA-L |

異性体SMILES |

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |

正規SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。